Methyl (4-amino-2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C9H13N2O3 and a molecular weight of 183.21 g/mol. This compound is primarily recognized for its applications in organic synthesis and biological studies, particularly in enzyme inhibition research. The hydrochloride form, methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride, is commonly referenced in scientific literature and serves as a model compound for studying carbamate chemistry and its implications in medicinal chemistry.
Methyl (4-amino-2-methoxyphenyl)carbamate can be synthesized through various methods, primarily involving the reaction of 4-amino-2-methoxyphenol with methyl isocyanate. This compound is utilized in both academic and industrial settings for its versatile chemical properties.
This compound falls under the category of carbamates, which are esters or salts derived from carbamic acid. Carbamates are widely used in agriculture as pesticides and herbicides, as well as in pharmaceuticals for their therapeutic effects.
The synthesis of methyl (4-amino-2-methoxyphenyl)carbamate typically involves the following steps:
The reaction is performed under controlled conditions to optimize yield and purity. The typical procedure involves mixing the reagents in the solvent, adding the catalyst, and allowing the reaction to proceed at a specified temperature until completion. The resulting product can then be purified through recrystallization or chromatography.
Methyl (4-amino-2-methoxyphenyl)carbamate features a phenolic structure with an amino group and a methoxy group attached to the aromatic ring. The carbamate functional group (-NHCOO-) links the phenolic component to a methyl group.
Methyl (4-amino-2-methoxyphenyl)carbamate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions vary widely, leading to derivatives that can be further utilized in synthetic chemistry.
The primary mechanism of action for methyl (4-amino-2-methoxyphenyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme critical for breaking down acetylcholine in synaptic clefts. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in overstimulation of neural pathways. This mechanism is particularly relevant in studies concerning pest control and potential therapeutic applications in neuropharmacology.
Relevant data on melting point, boiling point, and specific heat capacity are critical for practical applications but were not specified in the available literature.
Methyl (4-amino-2-methoxyphenyl)carbamate has several scientific uses:
The compound is systematically named methyl N-(4-amino-2-methoxyphenyl)carbamate under IUPAC conventions. This name precisely defines its molecular architecture: a carbamate group (–NH–C(=O)–OCH₃) is attached to the aromatic ring at position 1, with an amino substituent (–NH₂) at position 4 and a methoxy group (–OCH₃) at position 2. The structural backbone is an ortho-substituted benzene ring, where the relative positions of the amino and methoxy groups influence electronic distribution and reactivity.
Key structural representations include:
COC1=C(C=CC(=C1)N)NC(=O)OC [6] This compound is cataloged under multiple aliases and unique identifiers across chemical databases, facilitating unambiguous identification in scientific literature and procurement records. Major synonyms include (4-amino-2-methoxyphenyl)methyl carbamate and methyl carbamate of 4-amino-2-methoxyaniline. Its hydrochloride salt form is often listed separately due to distinct properties.
Table 1: Registry Identifiers and Synonyms
| Database | Identifier | Synonym/Name |
|---|---|---|
| CAS (base compound) | 104478-98-0 | Methyl (4-amino-2-methoxyphenyl)carbamate |
| CAS (hydrochloride) | 1923088-48-5 | Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride |
| PubChem CID | 16762959 | Methyl (4-amino-2-methoxyphenyl)carbamate |
| PubChem CID | 151822436 | (4-Amino-2-methoxyphenyl)methyl carbamate |
| Commercial Catalog | BD-A670364 | Methyl (4-amino-2-methoxyphenyl)carbamate hydrochloride [2] |
The hydrochloride salt (CAS 1923088-48-5) is frequently referenced in supplier catalogs [5] [9], emphasizing its utility in synthesis.
The base compound has the molecular formula C₉H₁₂N₂O₃, corresponding to a molecular weight of 196.20 g/mol [1] [3] [6]. Its hydrochloride derivative, with the formula C₉H₁₃ClN₂O₃, exhibits a molecular weight of 232.66 g/mol due to the addition of hydrogen chloride [2] [5] [9]. This mass difference is critical for stoichiometric calculations in synthetic applications.
Table 2: Molecular Properties Comparison
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₃ | C₉H₁₃ClN₂O₃ |
| Molecular Weight (g/mol) | 196.20 | 232.66 |
| Hydrogen Bond Donors | 2 (amino and carbamate N–H) | 3 (includes protonated amino group) |
The molecular weight and formula are experimentally confirmed via mass spectrometry and elemental analysis, as cited in PubChem entries [1] [3]. The hydrochloride salt’s mass (232.66 g/mol) is consistent across supplier specifications [2] [5] [9], validating its identity as a mono-hydrochloride adduct.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8